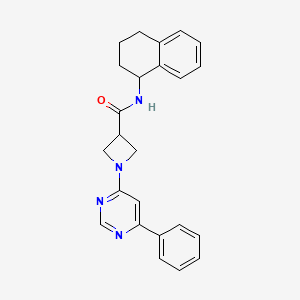

1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide

Description

1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a unique hybrid structure combining a pyrimidine ring, an azetidine carboxamide core, and a tetrahydronaphthalenyl substituent. The pyrimidine moiety (6-phenylpyrimidin-4-yl) is linked to the azetidine ring, which is further substituted with a carboxamide group bonded to a 1,2,3,4-tetrahydronaphthalen-1-yl group.

Properties

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c29-24(27-21-12-6-10-17-7-4-5-11-20(17)21)19-14-28(15-19)23-13-22(25-16-26-23)18-8-2-1-3-9-18/h1-5,7-9,11,13,16,19,21H,6,10,12,14-15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKJOAXBIKIDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with azetidine and carboxamide functionalities. The synthetic route typically includes the formation of intermediates that are characterized by techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that related pyrimidine derivatives can inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in cancer progression. For instance, NVP-BGJ398, a pyrimidine derivative, demonstrated potent antitumor activity in bladder cancer models .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| NVP-BGJ398 | Bladder Cancer | 0.13 - 0.67 | FGFR inhibition |

| Compound X | MCF7 (Breast) | 10.28 | Apoptosis induction |

| Compound Y | A549 (Lung) | 8.107 | ERK pathway inhibition |

Antimicrobial Activity

Some derivatives of the compound have also been tested for antimicrobial properties. In vitro studies suggest that certain structural modifications enhance antibacterial and antifungal activities against various pathogens. The presence of specific functional groups appears to play a critical role in these activities.

Table 2: Antimicrobial Activity Results

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| U-1 | E. coli | 15 |

| U-2 | S. aureus | 20 |

| U-3 | C. albicans | 18 |

Mechanistic Insights

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Kinase Activity : Compounds with similar structures inhibit key kinases involved in cellular signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Certain studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells by activating caspases.

- Cell Cycle Arrest : Research indicates that some derivatives can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Case Studies

A notable study evaluated the effects of a related compound on human breast carcinoma cells (MCF7). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation . Another study focused on lung carcinoma cells (A549), where the compound's efficacy was linked to its ability to inhibit the ERK signaling pathway .

Scientific Research Applications

Key Structural Features

- Pyrimidine Ring : Known for its role in nucleic acids and as a pharmacophore in many drugs.

- Azetidine Ring : Provides structural rigidity and can influence pharmacokinetics.

- Tetrahydronaphthalene Group : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific compound may act on pathways such as:

- Tyrosine Kinase Inhibition : Compounds similar to this structure have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways .

- Antitumor Mechanisms : Studies involving related pyrimidine derivatives suggest mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies showing that pyrimidine derivatives can exhibit antibacterial and antifungal activities. For example:

- In Vitro Studies : Related compounds have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .

- Mechanism of Action : The antimicrobial effect may be attributed to the disruption of microbial cell membranes or inhibition of nucleic acid synthesis due to the presence of the pyrimidine ring.

Neurological Applications

Emerging research suggests that similar compounds may possess neuroprotective properties. Their ability to penetrate the blood-brain barrier could make them candidates for treating neurological disorders:

- Cognitive Disorders : Compounds targeting phosphodiesterase enzymes have shown efficacy in enhancing cognitive function .

- Neuroinflammation : The anti-inflammatory properties of related structures could be beneficial in conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study investigating a series of pyrimidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .

Case Study 2: Antimicrobial Testing

In a comprehensive evaluation of antimicrobial activity, several derivatives of the compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had significant inhibitory effects, suggesting potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Azetidine vs. Piperidine Cores

- Azetidine : The four-membered ring introduces ring strain, which may enhance binding to flat binding pockets (e.g., kinase ATP sites) compared to the more flexible piperidine analog .

- Piperidine : Larger ring size could improve solubility but may reduce specificity due to increased conformational freedom.

Pyrimidine vs. Imidazole Substituents

Carboxamide vs. Urea Linkers

- The carboxamide group in the target compound offers hydrogen-bond donor/acceptor versatility, while the urea linker in the third analog may prioritize solubility over membrane permeability due to increased polarity .

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-3-carboxamide core in this compound?

The azetidine-3-carboxamide core is typically synthesized via multi-step protocols, including ring-closing reactions (e.g., cyclization of β-lactam precursors) and subsequent functionalization. Key steps involve introducing the pyrimidine and tetrahydronaphthalenyl groups through coupling reactions under anhydrous conditions. For example, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are commonly employed to attach the 6-phenylpyrimidin-4-yl moiety . Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize byproducts.

Q. How do the pyrimidine and tetrahydronaphthalenyl groups influence the compound’s physicochemical properties?

The pyrimidine ring enhances π-π stacking interactions with biological targets, improving binding affinity, while the tetrahydronaphthalenyl group contributes to lipophilicity, affecting membrane permeability. Computational studies (e.g., logP calculations) and HPLC-based solubility assays are recommended to quantify these effects. Structural analogs with modified pyrimidine substituents show reduced activity, highlighting the importance of the phenyl group at the 6-position .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are mandatory for structural validation. Key NMR signals include the azetidine C3 proton (δ ~3.8–4.2 ppm, multiplet) and the tetrahydronaphthalenyl aromatic protons (δ ~6.7–7.3 ppm). Infrared (IR) spectroscopy can confirm carboxamide C=O stretches (~1650–1680 cm⁻¹). Purity should be verified via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Discrepancies in IC₅₀ values across studies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or impurities in synthesized batches. To address this:

- Perform orthogonal activity assays (e.g., fluorescence polarization vs. radiometric assays).

- Validate compound purity via LC-MS and compare batch-to-batch reproducibility.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less sensitive to assay artifacts .

Q. What strategies optimize the yield during coupling of the azetidine and tetrahydronaphthalenyl moieties?

Low yields in coupling steps often result from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Using coupling agents like HATU or EDCI/HOBt to activate the carboxamide.

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Screening solvents (e.g., DMF vs. THF) to enhance solubility of intermediates. Monitoring progress via thin-layer chromatography (TLC) or in-situ FTIR can identify optimal termination points .

Q. How can the compound’s metabolic stability be evaluated in preclinical models?

Use liver microsome assays (human/rodent) to assess Phase I metabolism. Identify major metabolites via LC-MS/MS and compare degradation half-lives (t₁/₂). For in vivo correlation, administer the compound to mice and collect plasma/tissue samples at timed intervals. Structural modifications (e.g., fluorination of the tetrahydronaphthalenyl group) can block oxidative metabolism .

Q. What computational methods predict the compound’s target selectivity profile?

Molecular docking (e.g., AutoDock Vina) against kinase homology models can prioritize high-affinity targets. Machine learning tools (e.g., DeepChem) trained on ChEMBL data may predict off-target interactions. Validate predictions with kinome-wide profiling (e.g., KINOMEscan) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

Solubility discrepancies may arise from polymorphic forms or residual solvents in crystallized batches. Use powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity. Standardize solvent systems (e.g., 10% DMSO/PBS) for in vitro assays .

Methodological Recommendations

- Synthesis: Prioritize air-free techniques for moisture-sensitive intermediates.

- Characterization: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the azetidine region.

- Biological Assays: Include a positive control (e.g., staurosporine for kinase inhibition) to normalize inter-experiment variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.